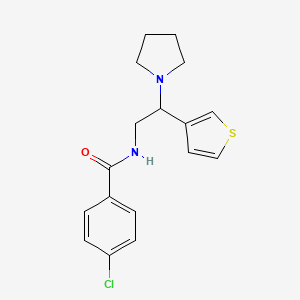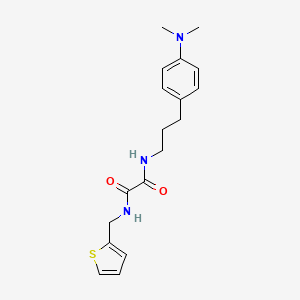![molecular formula C19H16F3NO4 B2856635 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine CAS No. 2034494-49-8](/img/structure/B2856635.png)
3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a trifluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine typically involves multi-step organic reactions One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
化学反応の分析
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole ring or the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
作用機序
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
4-Iodobenzoic acid: Similar in structure due to the presence of a benzoic acid moiety.
Rare-earth elements: Though not structurally similar, they share applications in advanced materials.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethoxy)benzoyl]pyrrolidine is unique due to its combination of a benzo[d][1,3]dioxole ring, a pyrrolidine ring, and a trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO4/c20-19(21,22)27-15-4-1-12(2-5-15)18(24)23-8-7-14(10-23)13-3-6-16-17(9-13)26-11-25-16/h1-6,9,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHJRQUWPXHMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2856554.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
![1-(1,2-Dimethylindol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2856557.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2856560.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2856561.png)
![N-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2856564.png)




![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2856572.png)

